molecular formula C15H29N3 B11727919 heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11727919
M. Wt: 251.41 g/mol
InChI Key: OLINSDQYCJWWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a heptyl chain and a pyrazole ring, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with heptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to 85°C. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of a heptyl chain and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C15H29N3/c1-4-6-7-8-9-10-16-13-15-12-14(3)17-18(15)11-5-2/h12,16H,4-11,13H2,1-3H3

InChI Key

OLINSDQYCJWWSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC(=NN1CCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.